
3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a complex molecule that likely exhibits pharmacological activity given the presence of a piperazine moiety, which is a common feature in many drugs. The molecule contains several functional groups, including a fluorophenyl group, a p-tolyl group, a hydroxy group, a methoxyethyl group, and a methylpyridinone moiety. These groups suggest that the compound could interact with various biological targets and possess a range of physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of palladium catalysis and electrophilic fluorination, as seen in the synthesis of a pyrrolopyridine derivative . The synthesis of similar piperazine-containing compounds has been reported to involve condensation reactions, as well as the introduction of substituents through displacement reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the conformation and dihedral angles between rings in the molecules . For instance, the piperazine ring often adopts a chair conformation, and the orientation of the substituents can significantly affect the overall shape of the molecule, which in turn influences its biological activity.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The presence of a fluorophenyl group could be involved in electrophilic aromatic substitution reactions, while the piperazine moiety could undergo nucleophilic substitution reactions. The hydroxy group could be a site for conjugation or esterification, and the methoxyethyl group could be involved in ether formation or cleavage reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of a hydroxy group suggests potential for hydrogen bonding, which could affect solubility and boiling point. The fluorophenyl group could influence the compound's lipophilicity, impacting its ability to cross biological membranes. The molecular structure, including the presence of aromatic systems, would contribute to the compound's UV/Vis absorption characteristics, which could be relevant for its spectroscopic detection and analysis.
科学的研究の応用
Bioactivity Studies
Mannich Bases with Piperazines and Their Bioactivities : Mannich bases incorporating substituted piperazines, including 1-(2-fluorophenyl)piperazine, were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed significant CA inhibitory activity, suggesting potential in cancer treatment and enzyme inhibition studies (Gul et al., 2019).
Crystal Structure Analysis : The crystal structure of related compounds, particularly focusing on piperazine derivatives, provides insights into molecular interactions and potential drug design applications. Studies like these help in understanding the physical and chemical properties of such compounds (Ullah & Stoeckli-Evans, 2021).
Docking Studies for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, structurally similar to the compound , have been synthesized and subjected to docking studies. Such research is crucial for understanding the interaction of these compounds with biological targets, aiding in drug discovery (Balaraju et al., 2019).
Biological Activity Evaluation
Antimicrobial and Antiurease Activities : Studies on norfloxacin derivatives, including those with piperazin-1-yl groups, demonstrated antimicrobial activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Menteşe et al., 2013).
Neuroprotective and Anti-Ischemic Activities : Cinnamide derivatives with piperazin-1-yl groups were found to exhibit activities against neurotoxicity and cerebral infarction, indicating their potential in neuroprotective therapies (Zhong et al., 2018).
Anticonvulsant Activities : Kojic acid derivatives with substituted piperazine derivatives were evaluated as potential anticonvulsant compounds. This research contributes to the development of new treatments for epilepsy and related disorders (Aytemir et al., 2010).
In Vitro Antioxidant Properties : Research on 2-alkoxyphenylcarbamic acid derivatives containing piperazin-1-yl moieties demonstrated significant antioxidant properties. These findings could be relevant in the development of antioxidant therapies (Malík et al., 2017).
Antipsychotic Potential : Studies on butyrophenones with piperazine moieties showed promising results for their use as antipsychotic agents. These findings are crucial in the field of mental health treatment (Raviña et al., 2000).
HIV-1 Attachment Inhibitors : Piperazine-based indole derivatives were characterized as potent inhibitors of HIV-1 attachment. Such research is pivotal in the ongoing fight against HIV/AIDS (Wang et al., 2009).
特性
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3/c1-19-8-10-21(11-9-19)26(25-24(32)18-20(2)31(27(25)33)16-17-34-3)30-14-12-29(13-15-30)23-7-5-4-6-22(23)28/h4-11,18,26,32H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUUXMJWOJYJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CCOC)C)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

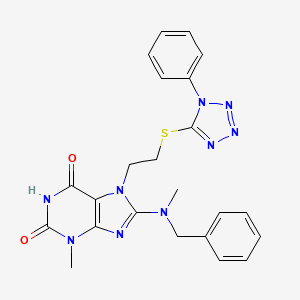
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
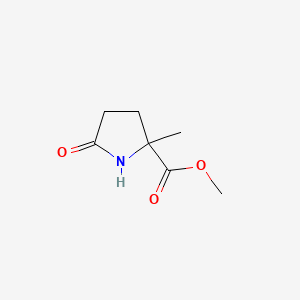
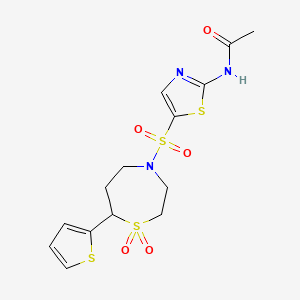
![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
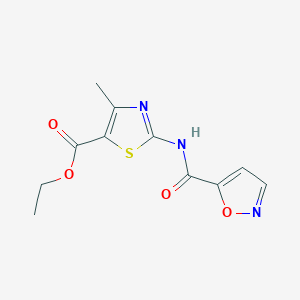
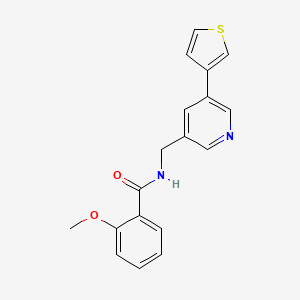
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

